REACTION_CXSMILES
|
[Br:1][CH:2]1[CH:7]([Br:8])[CH2:6][CH:5]([OH:9])[CH:4]([OH:10])[CH2:3]1.CO[C:13](OC)([CH3:15])[CH3:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[Br:1][CH:2]1[CH:7]([Br:8])[CH2:6][CH:5]2[O:9][C:13]([CH3:15])([CH3:14])[O:10][CH:4]2[CH2:3]1
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
BrC1CC(C(CC1Br)O)O
|
Name
|
|
Quantity
|
12.92 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtrated through activated alumina
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1CC2C(OC(O2)(C)C)CC1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |